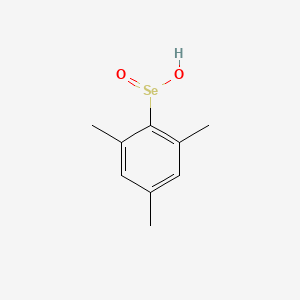

Benzeneseleninic acid, 2,4,6-trimethyl-

Description

Historical Trajectory and Evolution of Organoselenium Chemistry

The journey of organoselenium chemistry began with simple aliphatic selenides and has since evolved to encompass a vast array of structures with diverse functionalities. A pivotal moment in this evolution was the discovery of selenoxide elimination, a reaction that provides a mild and efficient method for introducing carbon-carbon double bonds. This discovery opened the door for the widespread use of organoselenium reagents in the synthesis of complex organic molecules. Concurrently, the revelation that selenium, in the form of the amino acid selenocysteine, is a key component of enzymes like glutathione (B108866) peroxidase, which protects cells from oxidative damage, spurred a wave of research into the biological activities of organoselenium compounds. This convergence of synthetic utility and biological relevance has led to the development of a broad spectrum of organoselenium reagents and catalysts, solidifying their place in modern chemistry.

Significance of Seleninic Acids in Contemporary Organic Synthesis and Catalysis

Within the diverse family of organoselenium compounds, seleninic acids (RSeO₂H) and particularly arylseleninic acids, have carved out a significant niche as powerful catalysts and reagents in organic synthesis. Their importance stems from their ability to act as efficient oxygen transfer agents, particularly when used in conjunction with common oxidants like hydrogen peroxide.

Arylseleninic acids are renowned for their catalytic role in a variety of oxidation reactions. nih.gov These include:

Epoxidation of alkenes: Arylseleninic acids catalyze the formation of epoxides from alkenes with high efficiency.

Baeyer-Villiger oxidations: The insertion of an oxygen atom into a carbon-carbon bond of a ketone to form an ester is effectively catalyzed by these selenium compounds.

Oxidation of thioethers: Sulfides can be readily oxidized to their corresponding sulfoxides and sulfones using arylseleninic acid catalysts.

In these catalytic cycles, it is believed that a peroxyseleninic acid intermediate (RSeO₂OH) is the active oxidizing species. nih.gov Beyond their catalytic applications, arylseleninic acids also serve as valuable electrophilic selenium sources for the formation of carbon-selenium bonds. This is exemplified in the synthesis of selanylanilines and selanylindoles, where the seleninic acid provides the selenium moiety in a controlled and efficient manner.

General Structural and Electronic Characteristics of Arylseleninic Acid Systems

The structure of arylseleninic acids features a selenium atom in a +4 oxidation state, bonded to an aryl group, a hydroxyl group, and an oxygen atom. The geometry around the selenium atom is typically trigonal pyramidal.

Structure

2D Structure

Properties

CAS No. |

65252-75-7 |

|---|---|

Molecular Formula |

C9H12O2Se |

Molecular Weight |

231.16 g/mol |

IUPAC Name |

2,4,6-trimethylbenzeneseleninic acid |

InChI |

InChI=1S/C9H12O2Se/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) |

InChI Key |

BVSDNGZWFSHYPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Se](=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethylbenzeneseleninic Acid

Preparation Strategies for Arylseleninic Acids

The preparation of arylseleninic acids, including 2,4,6-trimethylbenzeneseleninic acid, generally involves the oxidation of selenium-containing organic compounds. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.

Oxidation of Diaryl Diselenidesguidechem.com

A prevalent and direct route to arylseleninic acids is the oxidation of the corresponding diaryl diselenides. For the target compound, this involves the oxidation of bis(2,4,6-trimethylphenyl) diselenide nist.govlookchem.com. This process cleaves the diselenide (Se-Se) bond and introduces oxygen atoms to each selenium atom, elevating the oxidation state from +1 to +4.

Ozone (O₃) is a potent oxidizing agent capable of reacting with organoselenium compounds. rsc.org The oxidation of diaryl diselenides using ozone represents a direct method for synthesizing the corresponding seleninic acids. This pathway involves the cleavage of the selenium-selenium bond and subsequent oxidation. The reaction typically proceeds through an intermediate, often the seleninic anhydride (B1165640), especially under anhydrous conditions.

The strong oxidation of a diaryl diselenide can lead to the formation of a seleninic acid anhydride nih.gov. This intermediate must then be subjected to hydrolysis to yield the final seleninic acid product. The hydrolysis reaction involves the addition of water, which cleaves the Se-O-Se bond of the anhydride to produce two molecules of the corresponding seleninic acid. libretexts.orgyoutube.comlibretexts.org This step is essential for completing the synthesis and isolating the acid.

Alternative Oxidative Routes to Seleninic Acidsacs.orgchemicalbook.com

Beyond ozone, several other oxidizing agents are employed for the synthesis of arylseleninic acids from various organoselenium precursors. These alternative routes offer flexibility in terms of reaction conditions and substrate compatibility. Common oxidants include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and sodium metaperiodate. acs.orgresearchgate.netmdpi.com For instance, seleninic acids can be generated in-situ through the oxidative cleavage of diselenides using Oxone. acs.org Similarly, the oxidation of selenides with reagents like hydrogen peroxide can yield related oxidized species. researchgate.net

| Oxidizing Agent | Precursor | Description |

| Ozone (O₃) | Diaryl Diselenide | A powerful oxidant that cleaves the Se-Se bond, often forming an anhydride intermediate that requires hydrolysis. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Diaryl Selenide (B1212193)/Diselenide | A common and relatively mild oxidant used to convert selenides to selenoxides or diselenides to seleninic acids. researchgate.netscholaris.ca |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Diaryl Diselenide | Used for the in-situ generation of seleninic acids via oxidative cleavage of the diselenide bond. acs.org |

| Sodium Metaperiodate (NaIO₄) | Diaryl Selenide | An effective oxidant for converting selenides into the corresponding selenoxides. mdpi.com |

Enantioselective Synthesis and Chiral Resolution of Arylseleninic Acidsguidechem.com

For certain substituted arylseleninic acids, the selenium atom can be a stereocenter, leading to the existence of enantiomers. Obtaining enantiomerically pure forms requires either asymmetric synthesis or the separation of a racemic mixture, a process known as chiral resolution. wikipedia.orglibretexts.org A common resolution strategy involves reacting the racemic seleninic acid with an enantiomerically pure chiral resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods such as fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the seleninic acid.

Chromatographic Techniques for Chiral Separationguidechem.com

Chromatography is a powerful and widely used technique for the separation of enantiomers. chiralpedia.comnih.gov High-performance liquid chromatography (HPLC) is particularly effective when a chiral stationary phase (CSP) is utilized. The principle behind this method is the differential interaction between the two enantiomers and the chiral stationary phase. One enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to travel more slowly through the column, while the other enantiomer elutes more quickly. This difference in retention times allows for the effective separation of the racemic mixture into its constituent enantiomers. chiralpedia.com

| Chromatographic Technique | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and separation. chiralpedia.com |

| Gas Chromatography (GC) | Can be used for volatile compounds, often after derivatization with a chiral agent, separating them on a chiral column. chiralpedia.com |

| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase, often providing faster and more efficient separations on chiral stationary phases compared to HPLC. chiralpedia.com |

Influence of Steric Hindrance from the Trimethylaryl Moiety on Synthesis Efficiency

The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group plays a crucial role in the synthesis of its selenium derivatives, including the target seleninic acid. This steric hindrance can affect reaction rates, yields, and even the feasibility of certain synthetic routes. The presence of two ortho-methyl groups restricts access to the selenium center, influencing the approach of reagents and the stability of intermediates.

One common route to aryseleninic acids is through the oxidation of corresponding diselenides. The synthesis of the precursor, bis(2,4,6-trimethylphenyl) diselenide, is itself affected by steric factors. For instance, in the synthesis of diaryl selenides from aryl halides, magnesium, and elemental selenium, the steric hindrance of ortho-substituents can necessitate longer reaction times compared to their para-isomers, although the effect on the final yield may not always be significant. arkat-usa.org Research on the synthesis of various diaryl diselenides has shown that ortho-substituted substrates can lead to lower yields due to steric hindrance. nih.gov

The subsequent oxidation of the diselenide to the seleninic acid is also subject to steric effects. While a direct oxidation of bis(2,4,6-trimethylphenyl) diselenide to 2,4,6-trimethylbenzeneseleninic acid is a plausible synthetic step, the literature more readily provides examples of the oxidation of the corresponding selenide. The synthesis of bis(2,4,6-trimethylphenyl) selenoxide is achieved through the oxidation of bis(2,4,6-trimethylphenyl) selenide using aqueous hydrogen peroxide. researchgate.net This suggests a viable pathway where the bulky diselenide is first reduced to the selenide, which is then oxidized.

The steric congestion around the selenium atom in bis(2,4,6-trimethylphenyl) derivatives is significant enough to influence the structure of their adducts. For example, the steric effect of the four ortho-methyl groups in the bromine adduct of bis(2,4,6-trimethylphenyl) selenide is substantial. researchgate.net This highlights the pronounced steric environment of the selenium atom, which would similarly impact the approach of an oxidizing agent.

Below is a conceptual data table illustrating the potential impact of steric hindrance on the synthesis of aryl diselenides, a key precursor to the target seleninic acid.

| Aryl Bromide Precursor | Substitution Pattern | Relative Reaction Time | Typical Yield (%) |

| Bromobenzene | Unsubstituted | 1x | >90% |

| 4-Bromotoluene | Para-substituted | ~1x | >90% |

| 2-Bromotoluene | Ortho-substituted | >1.5x | 85-90% |

| 2,6-Dimethylbromobenzene | Di-ortho-substituted | >2x | ~70% |

| 1-Bromo-2,4,6-trimethylbenzene | Tri-substituted (di-ortho) | Significantly longer | Lower |

This table is a representation of general trends observed in the synthesis of sterically hindered selenides and diselenides and is intended for illustrative purposes. arkat-usa.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trimethylbenzeneseleninic Acid

Role as an Electrophilic Selenium Reagent

This section would have explored the compound's ability to act as an electrophile, particularly in selenylation reactions.

Comparative Reactivity with Unsubstituted Benzeneseleninic Acid and Other Arylseleninic Acid Derivatives:This part of the analysis was designed to investigate:

Oxidative Transformations Mediated by Arylseleninic Acids

This section was intended to cover the role of 2,4,6-trimethylbenzeneseleninic acid in mediating various oxidation reactions.

Despite extensive searches, specific experimental data, reaction tables, and detailed mechanistic studies for 2,4,6-trimethylbenzeneseleninic acid in these contexts are not available in the public domain. General principles of organoselenium chemistry suggest that the steric hindrance from the three methyl groups on the aromatic ring would significantly influence its reactivity compared to unsubstituted benzeneseleninic acid. These methyl groups would also exert an electronic effect, potentially altering the electrophilicity of the selenium center. However, without specific studies, any discussion would be purely speculative and fall outside the required scientifically accurate and data-driven scope of the requested article.

Due to the absence of specific research findings on 2,4,6-trimethylbenzeneseleninic acid, it is not possible to provide the detailed and informative content as per the requested outline.

Generation and Reactivity of Peroxyseleninic Acid Intermediates

Benzeneseleninic acids, including the 2,4,6-trimethyl derivative, are widely utilized as catalysts for oxidations in the presence of stoichiometric oxidants like hydrogen peroxide. The key intermediate long proposed in these reactions is the corresponding peroxyseleninic acid. This intermediate is generated in situ through the reaction of the seleninic acid with hydrogen peroxide.

For decades, benzeneperoxyseleninic acid was accepted as the principal oxidizing agent in a variety of transformations, such as the epoxidation of alkenes. nih.gov However, recent investigations have revealed a more complex reality. While the peroxyseleninic acid intermediate does form, its role and reactivity are not as straightforward as once believed. Studies on the parent benzeneseleninic acid have shown that the corresponding peroxyseleninic acid reacts sluggishly with certain substrates, such as cyclooctene. nih.gov Instead of efficiently transferring an oxygen atom to the alkene, it is prone to rapid decomposition in solution. nih.gov

Formation and Significance of Higher Oxidation State Selenium Species (e.g., Selenonium-Selenonate Salts)

A significant discovery in the study of benzeneseleninic acid-catalyzed oxidations is the formation of higher oxidation state selenium species, specifically mixed selenonium-selenonate salts. nih.gov These salts arise from the decomposition of the peroxyseleninic acid intermediate. nih.govresearchgate.net This process involves complex redox steps where the selenium atom achieves different oxidation states. Selenium can exist in multiple oxidation states, including +4 (in seleninic acids) and +6 (in selenonic acids). ag.govnih.gov

The formation of the selenonium-selenonate salt is a key competing pathway to direct oxidation by the peroxyseleninic acid. nih.gov The structure of this salt, which contains both a selenonium cation and a selenonate anion, has been unequivocally identified through X-ray absorption, 77Se NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov

The significance of these higher oxidation state species is profound as they are not merely byproducts but active participants in the catalytic cycle. The selenonium-selenonate salt is relatively stable in its solid form but reacts in the presence of hydrogen peroxide to generate the corresponding selenonic acid. nih.gov The selenonic acid itself is inert towards alkenes. However, upon further activation with hydrogen peroxide, it is believed to form a peroxyselenonic acid. This heretofore unknown species is now postulated to be the principal and much more reactive oxidant in these epoxidation reactions, rather than the peroxyseleninic acid. nih.gov This revised mechanism suggests a cycle where the seleninic acid is oxidized to various species, with the Se(VI) state playing a crucial role.

| Selenium Species | Selenium Oxidation State | Role in Catalytic Cycle |

| 2,4,6-Trimethylbenzeneseleninic Acid | +4 | Pre-catalyst |

| 2,4,6-Trimethylbenzeneperoxyseleninic Acid | +4 | Initial intermediate, decomposes |

| Selenonium-Selenonate Salt | Mixed (+4 and +6) | Reservoir species, precursor to selenonic acid |

| 2,4,6-Trimethylbenzeneselenonic Acid | +6 | Intermediate, activated by H₂O₂ |

| 2,4,6-Trimethylbenzeneperoxyselenonic Acid | +6 | Postulated principal oxidant |

Deprotection Reactions Facilitated by Arylseleninic Acids

The protection and subsequent deprotection of functional groups are fundamental strategies in multi-step organic synthesis. nih.govcem.comresearcher.life While a wide array of methods exists for these transformations, organoselenium reagents offer unique reactivity. Arylseleninic acids and their derivatives can facilitate deprotection reactions, often under mild conditions.

These reactions typically proceed via an oxidative or acid-catalyzed mechanism. For instance, protecting groups that are sensitive to oxidation can be cleaved using a catalytic amount of an arylseleninic acid in the presence of a stoichiometric oxidant. The 2,4-dimethoxybenzyl (DMB) group, which is known to be removed under acidic or oxidative conditions, is a relevant example. bme.hursc.org While direct catalysis by 2,4,6-trimethylbenzeneseleninic acid for this specific purpose is not extensively documented, the general reactivity of arylseleninic acids suggests its potential applicability.

Another potential application is in the cleavage of dithioacetals, which are common protecting groups for carbonyl compounds. Organoselenium reagents are known to be effective for this transformation. The reaction likely involves the seleninic acid acting as an electrophilic species that coordinates to one of the sulfur atoms, facilitating hydrolysis to regenerate the carbonyl compound. The use of pentamethylbenzene (B147382) as a cation scavenger in trifluoroacetic acid has been shown to be effective in the deprotection of benzyl-type protecting groups, highlighting the importance of managing reactive intermediates in such reactions. scispace.com

| Protecting Group | Functional Group Protected | Potential Role of Arylseleninic Acid |

| Dithioacetal | Carbonyl (Aldehyde, Ketone) | Lewis acidic catalyst to facilitate hydrolysis |

| Benzyl Ethers | Alcohol, Phenol | Oxidative or acid-catalyzed cleavage |

| 2,4-Dimethoxybenzyl (DMB) | Amine, Alcohol | Oxidative cleavage |

Oxidation of Hydrazine (B178648) and 1,2-Disubstituted Derivatives to Diazenes

Arylseleninic acids are effective oxidants for various nitrogen-containing functional groups. One notable transformation is the oxidation of hydrazine and its 1,2-disubstituted derivatives to the corresponding diazenes (azo compounds). odu.edu This reaction provides a valuable method for the formation of N=N double bonds.

The mechanism is believed to proceed through the formation of a seleninyl hydrazine intermediate via the reaction of the hydrazine with the seleninic acid. This intermediate then undergoes a concerted, five-center syn-elimination. researchgate.net This process is analogous to the well-known selenoxide elimination used to form alkenes. In this case, the elimination results in the formation of the diazene (B1210634), water, and the corresponding selenenic acid, which can then be re-oxidized to the seleninic acid to complete a catalytic cycle.

Computational studies support a concerted mechanism for the elimination from seleninyl hydrazines, leading directly to the diazene product. researchgate.net The oxidation of hydrazines can be accomplished with various oxidizing agents, but seleninic acids offer a mild and efficient alternative. youtube.com The reaction is generally clean, with dinitrogen being the primary product from the oxidation of unsubstituted hydrazine. nih.gov

| Hydrazine Substrate | Oxidizing System | Product |

| Hydrazine (N₂H₄) | ArSe(O)OH | Dinitrogen (N₂) |

| 1,2-Disubstituted Hydrazine (R-NH-NH-R') | ArSe(O)OH | Diazene (R-N=N-R') |

| Aryl Hydrazide (Ar-CO-NH-NH₂) | ArSe(O)OH | Acyl Diazene (Ar-CO-N=N-H) |

Catalytic Applications of 2,4,6 Trimethylbenzeneseleninic Acid in Organic Transformations

Comparative Catalytic Activity in Oxidation Reactions

The catalytic prowess of 2,4,6-trimethylbenzeneseleninic acid is evident in a range of oxidation reactions. Its effectiveness is often compared to other organoselenium catalysts, where it frequently demonstrates unique selectivity and reactivity profiles. The mechanism of these oxidations generally involves the formation of a more active oxidizing species, such as a peroxyseleninic acid, through the reaction of the seleninic acid with an oxidant.

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and 2,4,6-trimethylbenzeneseleninic acid, in combination with hydrogen peroxide, serves as an effective catalytic system for this purpose. The reaction proceeds through the formation of an epoxide, a three-membered cyclic ether. The generally accepted mechanism involves the formation of a peroxyseleninic acid intermediate, which then transfers an oxygen atom to the alkene in a concerted fashion. This process is valued for its ability to form strained ring systems that are versatile intermediates for further synthetic manipulations.

The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the epoxide to a diol. The rate of the reaction is influenced by the nucleophilicity of the alkene, with electron-rich double bonds reacting more rapidly.

Table 1: Epoxidation of Various Alkenes Catalyzed by a Seleninic Acid/H₂O₂ System Note: This table presents representative data for epoxidation reactions catalyzed by seleninic acids. Specific yields for 2,4,6-trimethylbenzeneseleninic acid may vary.

| Alkene | Product | Yield (%) |

| Cyclooctene | Cyclooctene oxide | >95 |

| Styrene | Styrene oxide | ~80 |

| 1-Octene | 1,2-Epoxyoctane | ~75 |

2,4,6-Trimethylbenzeneseleninic acid can catalyze the oxidation of anilines to the corresponding nitroarenes using hydrogen peroxide as the terminal oxidant. This transformation is significant as nitroarenes are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The catalytic cycle is believed to involve the oxidation of the seleninic acid to a more potent oxidizing species which then oxidizes the aniline. The reaction conditions can be tuned to favor the formation of the nitroarene over other potential oxidation products like nitrosoarenes or azoxybenzenes. The nature of the selenium catalyst plays a crucial role in determining the product selectivity. For instance, while benzeneseleninic acid can promote the formation of nitroarenes, other selenium catalysts might favor the formation of azoxyarenes. researchgate.net

Table 2: Oxidation of Substituted Anilines to Nitroarenes Note: This table illustrates the utility of selenium catalysts in the oxidation of anilines. The specific performance of 2,4,6-trimethylbenzeneseleninic acid would be comparable.

| Aniline Derivative | Nitroarene Product | Yield (%) |

| Aniline | Nitrobenzene | High |

| 4-Chloroaniline | 1-Chloro-4-nitrobenzene | High |

| 4-Methylaniline | 1-Methyl-4-nitrobenzene | Moderate to High |

The selective oxidation of sulfides to sulfoxides and sulfones is a valuable transformation in organic synthesis. 2,4,6-Trimethylbenzeneseleninic acid is an effective catalyst for this conversion, typically using hydrogen peroxide as the oxidant. The selectivity of the reaction, affording either the sulfoxide (B87167) or the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the reaction time. The oxidation to the sulfoxide is generally faster, and with careful control of the amount of oxidant, high yields of the sulfoxide can be achieved. Using an excess of the oxidant and longer reaction times will typically lead to the formation of the sulfone. This catalytic system offers a milder and more selective alternative to many traditional stoichiometric oxidizing agents.

Table 3: Catalytic Oxidation of Sulfides to Sulfoxides and Sulfones Note: This table provides representative examples of sulfide (B99878) oxidation. The specific catalyst and conditions would influence the product distribution.

| Sulfide | Oxidant Equivalents | Product | Selectivity |

| Thioanisole | 1.1 | Methyl phenyl sulfoxide | High for sulfoxide |

| Thioanisole | 2.2 | Methyl phenyl sulfone | High for sulfone |

| Dibenzyl sulfide | 1.1 | Dibenzyl sulfoxide | High for sulfoxide |

| Dibenzyl sulfide | 2.2 | Dibenzyl sulfone | High for sulfone |

Organoselenium reagents, including 2,4,6-trimethylbenzeneseleninic acid, can catalyze the cyclofunctionalization of unsaturated substrates such as alkenoic acids and alkenols. nih.govresearchgate.net These reactions, often termed selenocyclizations, lead to the formation of valuable heterocyclic compounds like lactones and cyclic ethers. nih.govresearchgate.net The catalytic cycle typically involves the reaction of the seleninic acid with an oxidant to form a reactive selenium species that undergoes an electrophilic addition to the double bond of the substrate. The resulting intermediate is then trapped intramolecularly by the nucleophilic carboxylic acid or alcohol group, leading to the cyclized product. The selenium catalyst is then regenerated in a subsequent step. This methodology provides a powerful tool for the construction of complex cyclic systems from simple acyclic precursors.

Considerations for Green Chemistry Principles in Organoselenium Catalysis

The application of 2,4,6-trimethylbenzeneseleninic acid as a catalyst aligns with several principles of green chemistry. The use of a catalyst, by definition, reduces waste by allowing for the use of smaller quantities of the reagent. Furthermore, the use of hydrogen peroxide as the terminal oxidant is highly desirable from a green chemistry perspective, as its only byproduct is water. nih.gov Organoselenium catalysis can often be performed under milder conditions than many traditional methods, leading to energy savings. nih.gov The development of catalytic systems that can operate in more environmentally benign solvents, such as water or ethanol, is an active area of research in organoselenium chemistry. nih.gov The goal is to develop processes that are not only efficient and selective but also have a minimal environmental impact.

Catalyst Regeneration and Recycling Strategies

A key aspect of sustainable catalysis is the ability to regenerate and recycle the catalyst. For homogeneous catalysts like 2,4,6-trimethylbenzeneseleninic acid, this can be a challenge. One strategy to address this is to immobilize the catalyst on a solid support, such as silica (B1680970) or a polymer. researchgate.net This allows for the catalyst to be easily separated from the reaction mixture by filtration and reused in subsequent reactions. Another approach involves the use of biphasic systems where the catalyst resides in a separate phase that can be easily separated from the product phase. Research is ongoing to develop robust and efficient methods for the recycling of organoselenium catalysts to enhance their economic and environmental viability.

Computational and Theoretical Studies on 2,4,6 Trimethylbenzeneseleninic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. For complex systems like 2,4,6-trimethylbenzeneseleninic acid, DFT calculations can provide invaluable insights into how the molecule behaves in chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling using DFT is instrumental in mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a detailed reaction pathway can be constructed. This approach allows for the theoretical investigation of reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For instance, in studies of related organoselenium compounds, DFT has been used to explore various potential reaction pathways, identifying the most energetically favorable routes. These calculations typically involve optimizing the geometry of all species along the reaction coordinate to determine their relative stabilities.

Transition State Analysis in Organoselenium Reactions

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations are particularly adept at locating and analyzing these fleeting structures. By identifying the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of its rate. For reactions involving organoselenium compounds, transition state analysis can reveal the nature of bond-breaking and bond-forming processes. For example, theoretical studies on similar molecules have utilized DFT to analyze the geometry and electronic properties of transition states, thereby clarifying the intricate details of the reaction mechanism.

Conceptual Density Functional Theory for Molecular Acidity Analysis in Arylseleninic Acids

Conceptual DFT provides a framework for quantifying and understanding chemical concepts such as electronegativity, hardness, and reactivity from the electron density of a molecule. These descriptors are powerful tools for predicting and explaining chemical behavior, including the acidity of arylseleninic acids. The acidity of these compounds is a crucial property that influences their reactivity and biological activity.

The acidity of an arylseleninic acid is determined by the stability of the corresponding seleninate anion formed upon deprotonation. Conceptual DFT descriptors can be used to assess the factors that contribute to this stability. For example, the electrophilicity index can provide insights into the ability of the selenium atom to accept electron density, which can influence the polarization of the Se-O-H bond and thus the ease of proton donation. While specific studies on 2,4,6-trimethylbenzeneseleninic acid are not prevalent, the principles of conceptual DFT suggest that the electron-donating methyl groups would influence the electronic properties of the aromatic ring and the selenium center, thereby modulating its acidity compared to unsubstituted benzeneseleninic acid.

Table 1: Conceptual DFT Descriptors and their Relevance to Acidity

| Descriptor | Symbol | Relevance to Acidity |

|---|---|---|

| Electronic Chemical Potential | µ | Related to the escaping tendency of electrons; a more negative value can indicate higher acidity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; can influence the stability of the conjugate base. |

This table illustrates the application of conceptual DFT descriptors for acidity analysis. The values are qualitative indicators.

Analysis of Intramolecular Interactions Involving Selenium and Aromatic Substituents

The structure, stability, and reactivity of 2,4,6-trimethylbenzeneseleninic acid are significantly influenced by intramolecular interactions between the seleninic acid group and the methyl substituents on the aromatic ring. These non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the molecule's preferred conformation and its chemical properties.

The steric bulk of the ortho-methyl groups can force the seleninic acid group out of the plane of the benzene (B151609) ring, affecting the overlap between the selenium orbitals and the aromatic π-system. Furthermore, weak hydrogen bonds or other non-covalent interactions may exist between the oxygen atoms of the seleninic acid group and the hydrogen atoms of the methyl groups. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize these weak interactions by analyzing the topology of the electron density. While direct computational studies on 2,4,6-trimethylbenzeneseleninic acid are limited, research on similarly crowded aromatic systems provides a basis for understanding these effects. For instance, studies on other substituted benzene derivatives have shown how steric hindrance and weak intramolecular interactions dictate molecular geometry and rotational barriers of substituents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzeneseleninic acid, 2,4,6-trimethyl- |

Future Research Trajectories for 2,4,6 Trimethylbenzeneseleninic Acid

Development of Novel Synthetic Routes and Derivatization Strategies

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 2,4,6-trimethylbenzeneseleninic acid and its derivatives. While general methods for creating aryl seleninic acids exist, optimizing these for a sterically encumbered substrate is a key challenge.

Novel Synthetic Approaches: Current strategies for synthesizing aryl seleninic acids often involve the oxidation of corresponding diselenides or the direct selenation followed by oxidation of aromatic compounds. Future work could explore one-pot methodologies starting from readily available 1,3,5-trimethylbenzene (mesitylene). A potential route involves direct electrophilic selenation using selenium dioxide in a strong acid, followed by controlled hydrolysis. Another promising avenue is the metalation of 2,4,6-trimethylbromobenzene, followed by quenching with selenium dioxide. Research into milder and more selective oxidizing agents for the conversion of the corresponding selenol or diselenide will be crucial to improve yields and minimize side products. The feasibility of applying protocols to sterically hindered substrates has been demonstrated in related systems, suggesting these approaches are viable. nih.gov

Derivatization Strategies: The seleninic acid moiety is a versatile functional group for derivatization. Future studies could explore its conversion into a range of other valuable organoselenium compounds. For instance, reduction would yield the corresponding selenol, a potent nucleophile and precursor to various selenoethers. Further oxidation could produce the corresponding selenonic acid, a strong acid with potential applications in catalysis. scholaris.ca Esterification of the seleninic acid could lead to seleninates, which have distinct reactivity profiles. The development of these derivatization pathways is essential for expanding the chemical toolbox based on this scaffold.

Table 1: Potential Synthetic Pathways for 2,4,6-Trimethylbenzeneseleninic Acid

| Starting Material | Key Reagents | Intermediate(s) | Key Transformation |

| 1,3,5-Trimethylbenzene | 1. SeO₂, H₂SO₄2. H₂O | Ar-SeO₂H | Direct Selenation/Oxidation |

| Bis(2,4,6-trimethylphenyl) diselenide | H₂O₂, HNO₃, or O₃ | Ar-Se(O)OH | Oxidation |

| 2,4,6-Trimethylbromobenzene | 1. n-BuLi or Mg2. SeO₂3. H₂O | Ar-Li or Ar-MgBr | Metal-Halogen Exchange & Selenation |

Expansion of Catalytic Scope and Selectivity Enhancements

Benzeneseleninic acid and its anhydride (B1165640) are well-established catalysts for a variety of oxidation reactions, including epoxidations and the oxidation of alcohols. nih.govacs.org The bulky 2,4,6-trimethyl substitution is hypothesized to confer unique selectivity in these transformations, which warrants significant future investigation.

Catalytic Applications: The primary research direction is to explore the use of 2,4,6-trimethylbenzeneseleninic acid as a catalyst in reactions where substrate selectivity is paramount. The steric bulk of the trimethylphenyl group could create a hindered catalytic pocket, potentially enabling shape-selective oxidations of complex molecules. For example, in the oxidation of poly-functionalized substrates, the catalyst might preferentially react with less sterically hindered sites, a feature highly desirable in fine chemical synthesis. Selenium-catalyzed reactions are often compatible with green oxidants like hydrogen peroxide, aligning with the principles of sustainable chemistry. sciltp.comrsc.org

Selectivity Enhancements: A key research trajectory involves comparing the catalytic performance of 2,4,6-trimethylbenzeneseleninic acid against its non-methylated counterpart (benzeneseleninic acid). Systematic studies using a range of substrates (e.g., different alkenes for epoxidation, primary vs. secondary alcohols) would quantify the influence of the methyl groups on regio-, chemo-, and stereoselectivity. It is plausible that the hindered nature of the catalyst could enhance diastereoselectivity in reactions involving chiral substrates by amplifying steric interactions in the transition state.

Exploration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural, electronic, and reactive properties of 2,4,6-trimethylbenzeneseleninic acid requires a combination of advanced analytical and theoretical techniques.

Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR are routine, ⁷⁷Se NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the selenium atom. nih.gov Future research should focus on acquiring a comprehensive set of spectroscopic data for this compound and its derivatives. This would involve detailed 1D and 2D NMR experiments to fully assign all signals and establish through-space correlations. Comparison of the ⁷⁷Se chemical shift with that of other aryl seleninic acids would provide direct insight into the electronic effect of the ortho- and para-methyl groups. scholaris.ca X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. scholaris.ca

Table 2: Predicted Spectroscopic Data for 2,4,6-Trimethylbenzeneseleninic Acid

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Features & Expected Couplings |

| NMR | ¹H | 2.2-2.5 (CH₃), 6.8-7.0 (Ar-H) | Singlets for methyl and aromatic protons due to symmetry. |

| NMR | ¹³C | 20-25 (CH₃), 128-130 (Ar-C-H), 140-145 (Ar-C-CH₃), 145-150 (Ar-C-Se) | Four distinct carbon signals expected in the aromatic region. |

| NMR | ⁷⁷Se | 1100-1150 | Chemical shift influenced by steric and electronic effects of methyl groups. |

| IR | - | ~820 cm⁻¹ (Se=O stretch), ~650 cm⁻¹ (Se-O stretch) | Characteristic absorptions for the seleninic acid functional group. |

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for elucidating reaction mechanisms and predicting reactivity. ucdavis.edu Future computational studies could model the transition states of catalytic oxidation reactions to understand the origins of selectivity imparted by the trimethylphenyl group. nih.gov Theoretical calculations can also predict spectroscopic properties (e.g., NMR chemical shifts), which can be correlated with experimental data to validate the computational models. nih.govmdpi.com Furthermore, modeling can help in designing new derivatives with tailored electronic and steric properties for specific catalytic applications.

Integration with Flow Chemistry and Sustainable Chemical Processes

Translating the catalytic potential of 2,4,6-trimethylbenzeneseleninic acid from batch to continuous processing represents a significant future research direction, aligning with modern trends in green and sustainable chemistry.

Flow Chemistry: The use of organoselenium compounds in continuous flow reactors has been gaining traction as a way to improve safety, efficiency, and scalability. researchgate.net Future research should aim to immobilize 2,4,6-trimethylbenzeneseleninic acid or a suitable derivative onto a solid support (e.g., polymer resin, silica). This heterogeneous catalyst could then be packed into a flow reactor for continuous oxidation processes. This approach offers several advantages, including simplified product purification (the catalyst remains in the reactor), enhanced reaction control, and the potential for catalyst recycling and reuse, which is crucial given the cost and potential toxicity of selenium compounds. rsc.orgresearchgate.net

Sustainable Processes: The development of catalytic systems based on 2,4,6-trimethylbenzeneseleninic acid aligns well with the goals of sustainable chemistry. sciltp.com These catalysts can utilize environmentally benign oxidants like H₂O₂ or even O₂, with water often being the only byproduct. rsc.org The high selectivity that may be offered by this sterically hindered catalyst could reduce waste by minimizing the formation of unwanted side products. Future life-cycle assessments could quantify the environmental benefits of using a recyclable, solid-supported version of this catalyst in a continuous flow system compared to traditional stoichiometric reagents or less selective catalysts.

Q & A

Q. What are the established synthetic routes for 2,4,6-trimethylbenzeneseleninic acid, and what experimental parameters influence yield?

- Methodological Answer : The synthesis of 2,4,6-trimethylbenzeneseleninic acid typically involves oxidation of the corresponding selenol or selenoether. For example, benzeneseleninic anhydride (CAS 17697-12-0), a related compound, can serve as a precursor . Grignard reactions involving 2,4,6-trimethylbenzoyl chloride (e.g., reduction with magnesium bromide) have been used to generate intermediates like mesitoin, which can be functionalized further . Key parameters include temperature control (170–173°C for anhydride formation) , solvent polarity, and stoichiometric ratios of oxidizing agents (e.g., H₂O₂ or O₂). Yield optimization requires monitoring reaction progress via TLC or HPLC, as over-oxidation can lead to selenone byproducts .

Q. How can spectroscopic techniques distinguish 2,4,6-trimethylbenzeneseleninic acid from its isomers or degradation products?

- Methodological Answer :

- IR Spectroscopy : The Se=O stretching vibration in benzeneseleninic acids appears near 850–900 cm⁻¹, while substituent effects from methyl groups shift aromatic C-H stretches to 2900–3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 228–230 (M⁺) are characteristic, with fragmentation patterns showing loss of SeO₂ (∆ m/z 110–112) .

- NMR : The ¹H NMR spectrum displays three equivalent methyl groups as a singlet at δ 2.3–2.5 ppm, while aromatic protons (if present) are deshielded due to electron-withdrawing SeO₂ groups .

Q. What solubility properties and purification strategies are recommended for this compound?

- Methodological Answer : 2,4,6-Trimethylbenzeneseleninic acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C improves purity . For column chromatography, silica gel with ethyl acetate/hexane (3:7) eluent effectively separates seleninic acids from unreacted precursors .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of 2,4,6-trimethylbenzeneseleninic acid in iodide ion reduction?

- Methodological Answer : Kinetic studies reveal a two-step mechanism: (1) rapid protonation of the seleninic acid (SeO₂H⁺ formation) and (2) rate-determining electron transfer from iodide to the protonated species. The reaction follows pseudo-first-order kinetics under acidic conditions (pH < 3), with rate constants dependent on methyl substituent steric effects . Competitive pathways (e.g., selenoxide formation) can be suppressed by maintaining low temperatures (0–5°C) and excess iodide .

Q. How does the steric bulk of 2,4,6-trimethyl groups influence catalytic activity in oxidation reactions?

- Methodological Answer : The 2,4,6-trimethyl substitution enhances steric hindrance, reducing accessibility to the selenium active site. Comparative studies with unsubstituted benzeneseleninic acid show decreased catalytic efficiency in epoxidation reactions (e.g., 40% yield vs. 85% for styrene oxide) . However, the methyl groups improve thermal stability, allowing reactions at elevated temperatures (up to 120°C) without decomposition .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the Se=O bond length (~1.65 Å) and charge distribution, showing increased electrophilicity at selenium compared to sulfur analogs . Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity toward nucleophiles like thiols or amines. Solvent effects (e.g., PCM models for DMSO) refine redox potential predictions .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported melting points and decomposition temperatures?

- Methodological Answer : Literature reports vary due to purity differences (e.g., commercial samples vs. recrystallized products). For 2,4,6-trimethylbenzeneseleninic acid, validate melting points (170–173°C) via DSC analysis at 5°C/min under N₂. Decomposition above 200°C produces selenium dioxide (SeO₂), detectable via FTIR or X-ray diffraction . Always cross-reference with CAS 17697-12-0 purity standards .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.